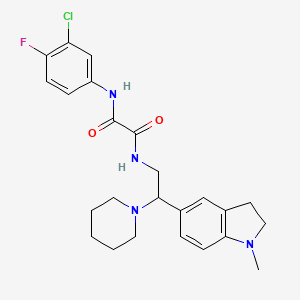

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClFN4O2/c1-29-12-9-17-13-16(5-8-21(17)29)22(30-10-3-2-4-11-30)15-27-23(31)24(32)28-18-6-7-20(26)19(25)14-18/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWPPXGEWUWRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 474.0 g/mol. The compound features a chloro-substituted phenyl ring, a fluorine atom, and an indolin moiety, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H29ClFN5O2 |

| Molecular Weight | 474.0 g/mol |

| CAS Number | 922557-71-9 |

Mechanisms of Biological Activity

This compound exhibits diverse biological activities through various mechanisms:

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction can influence metabolic pathways and cellular signaling.

- Receptor Binding : Studies indicate that the compound may bind to certain receptors, affecting neurotransmission and other physiological processes.

- Anti-inflammatory and Anticancer Properties : Preliminary research suggests that this compound may exhibit anti-inflammatory effects and has been investigated for its anticancer potential, although detailed studies are still required.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A recent study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

- Inflammation Model : In an animal model of inflammation, the compound reduced inflammatory markers significantly compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

- Formation of the oxalamide backbone.

- Introduction of the chloro and fluorine substituents.

- Coupling with the indolin and piperidine moieties.

This synthetic pathway is crucial for ensuring the biological activity of the final product.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in Therapeutic Development

BNM-III-170

- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide (Fig. 1 in ).

- Key Differences: Substituted indane core vs. the indoline-piperidine group in the target compound. Presence of guanidinomethyl and methylamino groups enhances solubility and receptor interaction.

- Application: Synthesized as a CD4-mimetic compound for enhancing vaccine efficacy against immunodeficiency viruses. Its bis-trifluoroacetate salt form improves stability and bioavailability .

3-Chloro-N-phenyl-phthalimide

Oxalamides in Flavoring Agents

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Oxalamide with dimethoxybenzyl and pyridylethyl groups ().

- Key Differences :

- Methoxy substituents instead of halogens.

- Pyridine ring enhances flavor-enhancing properties.

- Application: Approved globally as a savory flavoring agent (FEMA 4233) to replace monosodium glutamate (MSG).

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)

Research Findings and Expert Evaluations

- Metabolic Pathways: Oxalamides like S336 and No. 1768 undergo oxidative metabolism of side chains rather than amide bond cleavage, a feature likely shared with the target compound due to structural similarities .

- Safety Profiles : The FAO/WHO Joint Expert Committee emphasizes that oxalamides with methoxy or halogenated aryl groups exhibit low toxicity, supported by 90-day rodent studies .

- Therapeutic Potential: While BNM-III-170 demonstrates antiviral activity, the target compound’s indoline-piperidine group may confer CNS activity, warranting further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.